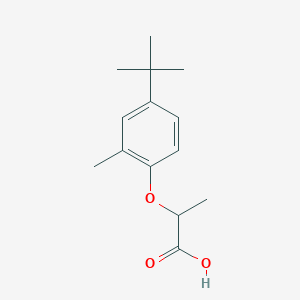

![molecular formula C10H8BrF3O2 B2998456 2-[2-溴-4-(三氟甲基)苯基]乙酸甲酯 CAS No. 1069115-04-3](/img/structure/B2998456.png)

2-[2-溴-4-(三氟甲基)苯基]乙酸甲酯

描述

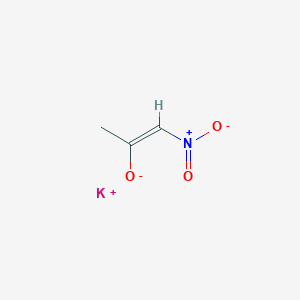

“Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 77053-53-3 . It has a molecular weight of 297.07 . The compound appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H8BrF3O2/c1-16-9(15)8(11)6-2-4-7(5-3-6)10(12,13)14/h2-5,8H,1H3 . This indicates that the compound contains a bromo group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group.Physical And Chemical Properties Analysis

“Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 297.07 .科学研究应用

合成与化学反应

2-[2-溴-4-(三氟甲基)苯基]乙酸甲酯作为多种化合物合成中的前体或中间体,展示了其在化学反应中的多功能性。例如,它已被用于合成硫代氨基脲、三唑和席夫碱,这些化合物表现出低毒性的降压 α-阻断活性 (B. F. Abdel-Wahab 等人,2008)。这突出了其在药物化学中开发新治疗剂的潜力。

电化学应用

该化合物还参与了电化学研究,例如使用四丁基氟化铵 (TBAF) 进行电化学氟化和放射氟化,实现了 2-氟-2-(苯硫基)乙酸甲酯的单氟化。这一过程对于将氟原子引入有机分子至关重要,这对于药物和农用化学品开发至关重要 (Mehrdad Balandeh 等人,2017)。

晶体结构分析

对其衍生物的研究,例如 2-[5-(2-羟基苯基)-2H-四唑-2-基]乙酸甲酯的晶体结构分析,提供了对相关化合物分子构型和潜在反应性的见解。了解这些结构有助于开发具有特定性质的材料和化合物 (S. Lee 等人,2017)。

催化

在催化领域,它已被探索用于钯催化的芳基 C-H 键甲基化,利用过氧化物。这种方法为有机合成中至关重要的甲基化反应开辟了新途径 (Yuhua Zhang 等人,2008)。

溴甲烷的替代品

此外,研究还调查了储藏产品和检疫昆虫溴甲烷处理的替代品,强调了寻找环保和可持续的害虫控制方法的重要性。虽然没有直接涉及 2-[2-溴-4-(三氟甲基)苯基]乙酸甲酯,但这项研究强调了化学在工业和环境保护中应用的更广泛背景 (P. Fields 和 N. White,2002)。

作用机制

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .

Mode of Action

The compound’s bromo and trifluoromethyl groups suggest it may be involved in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling suggests it may play a role in carbon-carbon bond formation .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact a compound’s chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

Compounds with a trifluoromethyl group have been shown to improve drug potency by lowering the pka of the cyclic carbamate, enabling key hydrogen bonding interactions with proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may be involved, is known for its mild and functional group tolerant reaction conditions . Additionally, the trifluoromethyl group’s properties can be influenced by environmental factors such as pH and temperature .

属性

IUPAC Name |

methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-16-9(15)4-6-2-3-7(5-8(6)11)10(12,13)14/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEHMVATGGDHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

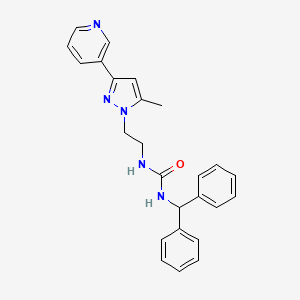

![1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea](/img/structure/B2998378.png)

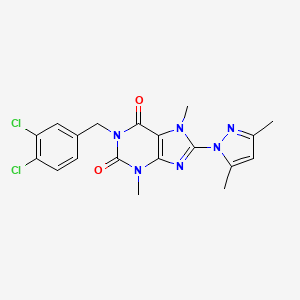

![3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2998389.png)

![[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2998390.png)

![Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2998392.png)

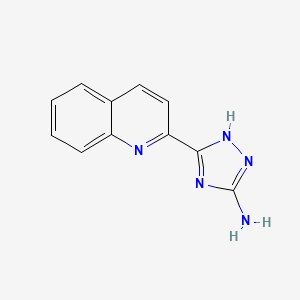

![Imidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B2998395.png)

![N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2998396.png)